molecular formula C9H16N2O3S B2584210 1-Acryloyl-N-methylpiperidine-3-sulfonamide CAS No. 2179723-54-5

1-Acryloyl-N-methylpiperidine-3-sulfonamide

Cat. No.: B2584210
CAS No.: 2179723-54-5
M. Wt: 232.3
InChI Key: IWIHAPRSZPRRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acryloyl-N-methylpiperidine-3-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an acryloyl group, a methyl group attached to the nitrogen atom, and a sulfonamide group. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acryloyl-N-methylpiperidine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions: 1-Acryloyl-N-methylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acryloyl-N-methylpiperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-Acryloyl-N-methylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

    N-Acryloylpiperidine: Lacks the methyl and sulfonamide groups.

    N-Methylpiperidine-3-sulfonamide: Lacks the acryloyl group.

    Acryloylpiperidine-3-sulfonamide: Lacks the methyl group.

Uniqueness: 1-Acryloyl-N-methylpiperidine-3-sulfonamide is unique due to the combination of the acryloyl, methyl, and sulfonamide groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-prop-2-enoylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-9(12)11-6-4-5-8(7-11)15(13,14)10-2/h3,8,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIHAPRSZPRRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.